Cas no 2008-07-3 (Benzoxazole,2-(phenylmethyl)-)
Benzoxazole,2-(phenylmethyl)- structure
Product Name:Benzoxazole,2-(phenylmethyl)-
Numero CAS:2008-07-3
MF:C14H11NO
MW:209.243243455887
CID:278578
PubChem ID:16179
Update Time:2025-04-19
Benzoxazole,2-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoxazole,2-(phenylmethyl)-
- Benzoxazole, 2-benzyl-; 2-Benzyl benzoxazole; 4-27-00-01395 (Beilstein Handbook Reference); BRN 0159498; 2-Benzylbenzoxazole; 2-benzyl-1,3-benzoxazole
- HMS1577J16
- SMR000137122
- 2008-07-3
- 2-Benzyl-1,3-benzoxazole
- Z2049693686
- DTXSID50173899
- SR-01000198118-1
- InChI=1/C14H11NO/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H
- SCHEMBL4650036
- CBDivE_015746
- 4-27-00-01395 (Beilstein Handbook Reference)
- EINECS 217-914-2
- HMS2471O07
- MLS000532181
- B95Q4F7AJY
- 2-Benzylbenzoxazole
- SR-01000198118
- 2-benzylbenzo[d]oxazole
- 2-(phenylmethyl)-1,3-benzoxazole
- cid_16179
- BRN 0159498
- AB00075078-01
- Cambridge id 5190862
- QHCPEVCCVPNQHM-UHFFFAOYSA-N
- 2-(Phenylmethyl)benzoxazole
- BDBM62983
- BENZOXAZOLE, 2-BENZYL-
- Benzoxazole, 2-(phenylmethyl)-
- 2-Benzyl benzoxazole
- 2-Benzyl-1,3-benzoxazole #
- NS00045021
- NCGC00245724-01
- CHEMBL233703
-
- Inchi: 1S/C14H11NO/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2
- Chiave InChI: QHCPEVCCVPNQHM-UHFFFAOYSA-N
- Sorrisi: O1C2C=CC=CC=2N=C1CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 209.08413
- Massa monoisotopica: 209.084064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 225
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26
- XLogP3: 3.7
Proprietà sperimentali
- Densità: 1.169
- Punto di ebollizione: 345.2°Cat760mmHg
- Punto di infiammabilità: 142.5°C
- Indice di rifrazione: 1.631
- PSA: 26.03
Benzoxazole,2-(phenylmethyl)- Letteratura correlata
-
Jogendra Kumar,Aniket Gupta,Sukalyan Bhadra Org. Biomol. Chem. 2019 17 3314
-
Tirumaleswararao Guntreddi,Rajeshwer Vanjari,Saurabh Kumar,Rahul Singh,Neetu Singh,Promod Kumar,Krishna Nand Singh RSC Adv. 2016 6 81013
-
Guangzhe Li,Mieko Arisawa,Masahiko Yamaguchi Chem. Commun. 2014 50 4328
-
4. 298. Some chain-substituted methincyanines and styryl dyesFrances M. Hamer J. Chem. Soc. 1956 1480
-
5. 456. Syntheses of heterocyclic compounds. Part II. Cyclisation of o-nitrophenyl oxygen ethersR. Higginbottom,H. Suschitzky J. Chem. Soc. 1962 2367
2008-07-3 (Benzoxazole,2-(phenylmethyl)-) Prodotti correlati
- 20514-29-8(2-Ethyl-5-methylbenzo[d]oxazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso